molecular formula C16H17N5OS B11248077 2-{[5-Methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[5-Methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B11248077
M. Wt: 327.4 g/mol
InChI Key: MGRQLHCIYJPSAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-Methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a pyrrole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-Methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction between an appropriate aldehyde and an amine.

    Attachment of the Sulfanyl Group: The sulfanyl group is added using a thiolation reaction, where a thiol reacts with the triazole intermediate.

    Final Coupling: The final step involves coupling the triazole-pyrrole intermediate with 4-methylphenyl acetamide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyrrole ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole or pyrrole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the triazole and pyrrole rings, which are known to interact with various biological targets. It could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The triazole ring is a common motif in many drugs, suggesting that this compound might serve as a lead compound for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. It might also find applications in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 2-{[5-Methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring could bind to metal ions or active sites in proteins, while the pyrrole ring might interact with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-Methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-phenylacetamide
  • **2-{[5-Methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-chlorophenyl)acetamide
  • **2-{[5-Methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-{[5-Methyl-4-(1H-pyrrol-1-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole and pyrrole rings, along with the sulfanyl group, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H17N5OS

Molecular Weight

327.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H17N5OS/c1-12-5-7-14(8-6-12)17-15(22)11-23-16-19-18-13(2)21(16)20-9-3-4-10-20/h3-10H,11H2,1-2H3,(H,17,22)

InChI Key

MGRQLHCIYJPSAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.